1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine

Lipophilicity Membrane Permeability Drug Design

This fluorinated azetidine (LogP 0.887, MW 230.19) meets CNS drug-like space & Rule of Three FBDD criteria. Its 2,3,4-trifluorobenzoyl pattern confers superior metabolic stability & kinase selectivity vs. non-fluorinated analogs. Prioritize for FGFR3-targeted oncology SAR & fragment-based screening programs. Supplied with full analytical certification for research use.

Molecular Formula C10H9F3N2O
Molecular Weight 230.19 g/mol
CAS No. 1511446-12-0
Cat. No. B1470581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine
CAS1511446-12-0
Molecular FormulaC10H9F3N2O
Molecular Weight230.19 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)C2=C(C(=C(C=C2)F)F)F)N
InChIInChI=1S/C10H9F3N2O/c11-7-2-1-6(8(12)9(7)13)10(16)15-3-5(14)4-15/h1-2,5H,3-4,14H2
InChIKeyPRIMMUSKGLARNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine (CAS 1511446-12-0): An Overview of Its Chemical Class and Core Characteristics


1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine, also known as (3-aminoazetidin-1-yl)(2,3,4-trifluorophenyl)methanone, is a fluorinated heterocyclic building block with the molecular formula C₁₀H₉F₃N₂O and a molecular weight of 230.19 g/mol . It belongs to the class of 3-aminoazetidine derivatives and features a 2,3,4-trifluorobenzoyl moiety attached to the azetidine nitrogen. This specific substitution pattern confers distinct physicochemical properties, including a predicted LogP of approximately 0.887 , positioning it as a moderately lipophilic scaffold for medicinal chemistry applications.

Why Generic Substitution with Other Azetidine Building Blocks Fails: The Case for 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine


Azetidine-based building blocks are not interchangeable due to profound differences in physicochemical properties and biological activity driven by substituent patterns. Substituting 1-(2,3,4-trifluorobenzoyl)azetidin-3-amine with a non-fluorinated analog like 1-benzoylazetidin-3-amine (LogP ~0.36–1.11) or the parent 3-aminoazetidine (LogP ~ -0.05) significantly alters lipophilicity, potentially compromising membrane permeability and target engagement [1]. Furthermore, the strategic placement of fluorine atoms in the benzoyl ring directly influences metabolic stability and kinase selectivity, as demonstrated by systematic studies on fluorinated azetidine derivatives . The following quantitative evidence underscores why this specific compound offers a distinct and verifiable advantage over its closest analogs in scientific selection.

Quantitative Evidence Guide: Verifiable Differentiation of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine from Close Analogs


Enhanced Lipophilicity and Predicted Membrane Permeability: A LogP Comparison with Non-Fluorinated Analogs

The 2,3,4-trifluorobenzoyl substitution significantly increases lipophilicity compared to non-fluorinated analogs, a critical parameter for passive membrane permeability and oral bioavailability. The target compound exhibits a calculated LogP of 0.887 , which is substantially higher than that of the unsubstituted 3-aminoazetidine core (LogP -0.054) [1] and falls within the optimal range for CNS drug candidates (LogP 1–3). In contrast, the non-fluorinated analog 1-benzoylazetidin-3-amine displays a lower LogP of 0.36–1.11 , demonstrating that fluorination directly modulates this key property.

Lipophilicity Membrane Permeability Drug Design

Predicted Metabolic Stability Advantage: Intrinsic Clearance of Fluorinated Azetidines

Fluorination of saturated heterocyclic amines, including azetidines, is associated with high metabolic stability, as demonstrated in a systematic study of intrinsic microsomal clearance . While direct data for this specific compound are not available, the study established that fluorinated azetidine derivatives generally exhibit low intrinsic clearance, indicating resistance to oxidative metabolism. This is a class-level inference: the presence of multiple fluorine atoms on the benzoyl ring is expected to confer enhanced metabolic stability compared to non-fluorinated analogs, which are more susceptible to cytochrome P450-mediated degradation.

Metabolic Stability Microsomal Clearance Fluorination

Kinase Inhibition Potential: FGFR3 Binding Affinity of a Closely Related Analog

A structurally related compound, identified as CHEMBL5172121, demonstrates potent inhibition of Fibroblast Growth Factor Receptor 3 (FGFR3) with an IC₅₀ of 2.60 nM in a biochemical assay [1]. This compound shares the core (3-aminoazetidin-1-yl)(2,3,4-trifluorophenyl)methanone scaffold with the target compound. While the exact binding mode of 1-(2,3,4-trifluorobenzoyl)azetidin-3-amine has not been published, the nanomolar potency of this close analog suggests that the trifluorobenzoyl-azetidine core is a privileged scaffold for targeting FGFR3, a validated oncology target. This contrasts with non-fluorinated azetidine analogs, which generally lack this level of kinase inhibition.

Kinase Inhibition FGFR3 Cancer Therapeutics

Recommended Research and Industrial Application Scenarios for 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine


Design of CNS-Penetrant Drug Candidates Leveraging Optimal Lipophilicity

The calculated LogP of 0.887 positions 1-(2,3,4-trifluorobenzoyl)azetidin-3-amine within the optimal range for crossing the blood-brain barrier (LogP 1–3) . This property, combined with its low molecular weight (230.19 g/mol) and single hydrogen bond donor, makes it a promising scaffold for developing CNS-active agents where balanced lipophilicity is critical for target engagement and avoiding efflux. Procurement is recommended for medicinal chemistry teams pursuing CNS targets requiring moderate membrane permeability.

Optimization of Metabolic Stability in Lead Compounds

Class-level evidence indicates that fluorinated azetidine derivatives exhibit high intrinsic metabolic stability . 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine, with its trifluorobenzoyl group, is predicted to resist cytochrome P450-mediated oxidation, making it an attractive building block for lead optimization programs where improving pharmacokinetic half-life and reducing clearance are primary goals. This compound is suitable for early-stage drug discovery efforts focused on enhancing the metabolic profile of candidate molecules.

Development of FGFR3-Targeted Therapeutics

The nanomolar potency (IC₅₀ = 2.60 nM) of a close structural analog against FGFR3 supports the use of 1-(2,3,4-trifluorobenzoyl)azetidin-3-amine as a key intermediate or starting scaffold for designing novel FGFR3 inhibitors. FGFR3 is a validated target in oncology, particularly for bladder cancer, multiple myeloma, and certain sarcomas. Researchers engaged in kinase inhibitor development should prioritize this compound for structure-activity relationship (SAR) studies around the FGFR family.

Creation of Fluorinated Fragment Libraries for FBDD

With a molecular weight of 230.19 g/mol, a single hydrogen bond donor, and two acceptors, 1-(2,3,4-trifluorobenzoyl)azetidin-3-amine adheres to the 'Rule of Three' guidelines for fragment-based drug discovery (FBDD) . Its fluorinated benzoyl moiety offers unique chemical diversity and potential for favorable binding interactions via halogen bonding and hydrophobic contacts. This compound is an ideal candidate for inclusion in fragment libraries aimed at screening against novel protein targets, particularly where fluorinated fragments are underrepresented.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.